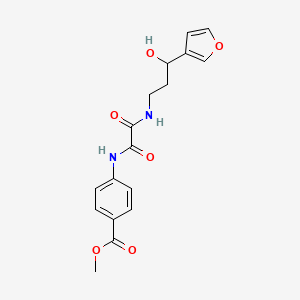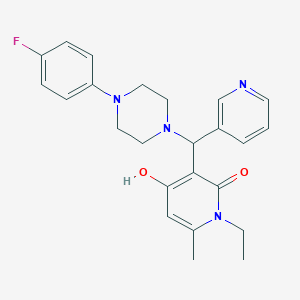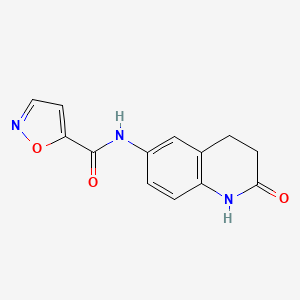![molecular formula C21H26N4O3S B2510954 N-(cyclohexylmethyl)-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide CAS No. 1113104-90-7](/img/structure/B2510954.png)
N-(cyclohexylmethyl)-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(cyclohexylmethyl)-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide” is a complex organic compound. It contains a carboxamide moiety, which is a key functional group in organic chemistry due to its widespread occurrence in peptide and non-peptide natural products, therapeutic small molecules, and new polymeric materials .
Synthesis Analysis
The synthesis of amides like this compound can be achieved via the direct condensation of carboxylic acids and amines in the presence of TiCl4 . The amidation reaction can be performed in pyridine at 85 °C with a wide range of substrates, providing the corresponding amide products in moderate to excellent yields and high purity .Molecular Structure Analysis
The molecular structure of this compound includes a carboxamide group, which is an amide of a carboxylic acid, having the structure RC(=O)NR2 . It also contains a cyclohexylmethyl group attached to the nitrogen atom .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound include the direct condensation of carboxylic acids and amines, which is an attractive method due to its low environmental impact . Protodeboronation of alkyl boronic esters is another reaction that could be involved in the synthesis of this compound .Applications De Recherche Scientifique
Sure! Let’s dive into the scientific research applications of the two compounds . I’ll provide detailed sections for each field of application.
3-[2-(Diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide
Anticancer Research: This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have indicated that derivatives of thieno[3,2-d]pyrimidine can act as kinase inhibitors, which are crucial in regulating cell division and survival .
Antiviral Applications: Research has explored the antiviral properties of thieno[3,2-d]pyrimidine derivatives. These compounds have been tested against various viral strains, showing promise in inhibiting viral replication by targeting viral enzymes .
Anti-inflammatory Agents: The compound’s structure allows it to interact with inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. It has been studied for its ability to inhibit the production of pro-inflammatory cytokines .
Neuroprotective Effects: Studies have suggested that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems and protect neurons from oxidative stress has been a focus of research .
Antioxidant Properties: The compound has been investigated for its antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging .
Antibacterial Activity: Research has shown that thieno[3,2-d]pyrimidine derivatives can exhibit antibacterial properties. This compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting bacterial growth .
N-(Cyclohexylmethyl)-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide
Pain Management: This compound has been studied for its potential in pain management. Its structure allows it to interact with pain receptors, providing analgesic effects. It has been tested in models of chronic and acute pain .
Anti-inflammatory Applications: Similar to the first compound, this one has also been explored for its anti-inflammatory properties. It can inhibit the activity of enzymes involved in the inflammatory response, making it a candidate for treating inflammatory diseases.
Antidepressant Effects: Research has indicated that this compound may have antidepressant properties. It can modulate neurotransmitter levels in the brain, which is crucial in managing depression and anxiety disorders.
Anticonvulsant Activity: The compound has shown potential in treating epilepsy and other seizure disorders. Its ability to stabilize neuronal activity and prevent excessive firing of neurons has been a key area of research.
Antitumor Research: Studies have explored the antitumor effects of this compound. It can induce apoptosis in cancer cells and inhibit tumor growth, making it a promising candidate for cancer therapy.
Antimicrobial Properties: This compound has been tested for its antimicrobial activity. It has shown effectiveness against a range of microbial pathogens, including bacteria and fungi.
[Source 1] [Source 2] [Source 3] [Source 4] [Source 5] [Source 6] [Source 7] : [Source 8] : [Source 9] : [Source 10] : [Source 11] : [Source 12]
Orientations Futures
The future directions for this compound could involve further exploration of its potential applications, particularly given the importance of carboxamide moieties in pharmaceutical compounds . Additionally, the development of more efficient and environmentally friendly methods for the synthesis of such compounds could be a focus of future research .
Mécanisme D'action
Thieno[3,2-d]pyrimidines
, such as “3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide”, represent an important class of chemical compounds with diverse biological activities . They are often synthesized from 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent .
Piperidine derivatives
, like “N-(cyclohexylmethyl)-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide”, are known to exhibit a wide variety of biological activities . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
Propriétés
IUPAC Name |
3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-4-24(5-2)21-23-16-11-13-29-19(16)20(27)25(21)12-10-18(26)22-14-15-8-6-7-9-17(15)28-3/h6-9,11,13H,4-5,10,12,14H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCVHFHVPRWPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)NCC3=CC=CC=C3OC)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2510872.png)
![methyl (2Z)-3-(dimethylamino)-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate](/img/structure/B2510873.png)

![N-(4-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2510876.png)
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-methylacetamide](/img/structure/B2510879.png)
![5-[1-(3-Methylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2510880.png)

![8-[(E)-2-phenylethenesulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2510886.png)
![[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methanol](/img/structure/B2510887.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2510890.png)
![3-chloro-5-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2510891.png)
![6-(2-Methoxyphenyl)-2-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2510892.png)